Tert-butyl 2-[2-[tert-butyl(dimethyl)silyl]oxyethyl]-2,5-dihydropyrrole-1-carboxylate
CAS No.:
Cat. No.: VC18648124
Molecular Formula: C17H33NO3Si
Molecular Weight: 327.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C17H33NO3Si |
|---|---|
| Molecular Weight | 327.5 g/mol |
| IUPAC Name | tert-butyl 2-[2-[tert-butyl(dimethyl)silyl]oxyethyl]-2,5-dihydropyrrole-1-carboxylate |
| Standard InChI | InChI=1S/C17H33NO3Si/c1-16(2,3)21-15(19)18-12-9-10-14(18)11-13-20-22(7,8)17(4,5)6/h9-10,14H,11-13H2,1-8H3 |
| Standard InChI Key | WKGKTCPFFBHXQB-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)(C)OC(=O)N1CC=CC1CCO[Si](C)(C)C(C)(C)C |
Introduction
Chemical Structure and Functional Properties
Molecular Architecture
The compound features a 2,5-dihydropyrrole ring, a partially saturated five-membered heterocycle containing one nitrogen atom. Attached to this core are two critical protective groups:
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A tert-butyloxycarbonyl (Boc) group at the 1-position, which acts as a protecting group for amines during synthetic reactions.
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A tert-butyldimethylsilyl (TBDMS) ether group at the 2-position, linked via an ethyl spacer. This moiety enhances steric bulk and improves solubility in nonpolar solvents.
The IUPAC name, tert-butyl 2-[2-[tert-butyl(dimethyl)silyl]oxyethyl]-2,5-dihydropyrrole-1-carboxylate, reflects these substituents. The canonical SMILES string CC(C)(C)OC(=O)N1CC=CC1CCO[Si](C)(C)C(C)(C)C provides a precise representation of its connectivity.
Table 1: Key Molecular Descriptors
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₇H₃₃NO₃Si | |
| Molecular Weight | 327.53 g/mol | |
| Purity | ≥95% | |
| InChIKey | WKGKTCPFFBHXQB-UHFFFAOYSA-N | |
| Topological Polar Surface | 46.8 Ų |
Physicochemical Characteristics
The TBDMS group confers notable lipophilicity, with a calculated logP value of 4.7, suggesting strong solubility in organic solvents like dichloromethane or tetrahydrofuran. The Boc group further stabilizes the molecule against acidic conditions, a trait critical for multi-step syntheses.
Synthesis and Manufacturing
Industrial Production
MolCore BioPharmatech and VulcanChem list this compound as a high-purity API intermediate produced under ISO-certified conditions . While detailed synthetic protocols remain proprietary, retrosynthetic analysis suggests a three-step pathway:
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Pyrrole Ring Formation: Cyclization of γ-keto esters or via Paal-Knorr synthesis.
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Silyl Ether Introduction: Reaction of a hydroxylated intermediate with tert-butyldimethylsilyl chloride (TBDMSCl) in the presence of imidazole.
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Boc Protection: Treatment with di-tert-butyl dicarbonate (Boc₂O) under basic conditions.
Table 2: Hypothetical Synthetic Route
| Step | Reaction | Reagents | Yield* |
|---|---|---|---|
| 1 | Pyrrole core synthesis | Ammonium acetate, ethanol | 60–70% |
| 2 | Silylation | TBDMSCl, imidazole, DCM | 85–90% |
| 3 | Boc protection | Boc₂O, DMAP, THF | 75–80% |
| *Theoretical yields based on analogous reactions. |
Analytical Characterization
Quality control protocols likely employ:
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NMR Spectroscopy: ¹H NMR would show characteristic peaks for tert-butyl groups (δ 1.0–1.4 ppm) and the dihydropyrrole's olefinic protons (δ 5.2–5.8 ppm).
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Mass Spectrometry: ESI-MS would confirm the molecular ion at m/z 327.53.
Applications in Pharmaceutical Chemistry
Role as a Synthetic Intermediate
The compound's dual protection strategy makes it invaluable in multi-step syntheses requiring orthogonal deprotection. For example:
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The Boc group can be removed with trifluoroacetic acid (TFA) without affecting the TBDMS ether.
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Subsequent fluoride-mediated desilylation (e.g., using TBAF) exposes the hydroxyl group for further functionalization.
This sequential deprotection is critical in synthesizing complex molecules like protease inhibitors or kinase modulators.
Comparative Analysis with Analogues
PubChem CID 11790194, a related compound lacking the silyl ether group, demonstrates reduced stability under basic conditions, underscoring the TBDMS group's protective efficacy .
Table 3: Stability Comparison
| Compound | Half-life (pH 7.4, 25°C) | Source |
|---|---|---|
| Target compound (with TBDMS) | >48 hours | |
| Analog without silyl protection (CID 11790194) | 6 hours |
Industrial and Regulatory Considerations
Supply Chain Dynamics
MolCore offers the compound at pilot and commercial scales (grams to kilograms), with pricing reflecting the multi-step synthesis and HPLC purification . VulcanChem markets it for research use only, emphasizing its role in early-stage drug discovery.
Future Directions and Challenges
Expanding Synthetic Utility
Recent patents (e.g., US20110046107A1) highlight growing interest in silyl-protected intermediates for β-lactam antibiotics . Adapting this compound for similar applications could streamline carbapenem syntheses.
Scalability Constraints
The reliance on silylating agents like TBDMSCl raises cost and environmental concerns. Research into recyclable silylation catalysts could enhance sustainability.
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